molecular formula C27H32N4O5 B2894106 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide CAS No. 921480-74-2

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide

Cat. No.: B2894106
CAS No.: 921480-74-2
M. Wt: 492.576
InChI Key: RXSRSDYBQOUMDK-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a pyridinone core substituted with a methoxy group, a piperazine moiety modified with a furan-2-carbonyl group, and an N-mesitylacetamide side chain. The mesityl (2,4,6-trimethylphenyl) group introduces steric bulk, while the furan-carbonyl-piperazine component may influence electronic properties and binding interactions.

Properties

IUPAC Name

2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-18-12-19(2)26(20(3)13-18)28-25(33)17-31-16-24(35-4)22(32)14-21(31)15-29-7-9-30(10-8-29)27(34)23-6-5-11-36-23/h5-6,11-14,16H,7-10,15,17H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSRSDYBQOUMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Furan-2-carbonyl group : Implicated in anti-inflammatory and anticancer activities.
  • Methoxy and pyridinone moieties : Contributing to its biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyridine and piperazine have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

StudyCompoundCell LineIC50 (µM)Mechanism
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesNIH/3T3, A54915.0Induction of apoptosis
Smith et al. (2020)Analogues of piperazine derivativesHeLa, MCF710.5Cell cycle arrest

2. Anti-inflammatory Activity

The presence of the furan moiety suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of signaling pathways : Similar compounds have been shown to inhibit pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Induction of apoptosis : Activation of caspases and other apoptotic markers has been observed in related structures.

Case Studies

Several studies have highlighted the efficacy of related compounds, providing insights into the potential applications of this specific compound:

Case Study 1: Anticancer Efficacy

In a study conducted by Zhang et al. (2021), a series of piperazine derivatives were tested against breast cancer cell lines, revealing that modifications at the carbonyl position significantly enhanced cytotoxicity.

Case Study 2: Anti-inflammatory Potential

A study by Igidov et al. (2022) demonstrated that furan-containing compounds significantly reduced TNF-alpha levels in vitro, indicating strong anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related acetamide derivatives (data derived from ):

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target: 2-(2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-mesitylacetamide Furan-2-carbonyl-piperazine, methoxypyridinone, mesityl Not provided ~500 (estimated) High steric bulk (mesityl), potential for π-π interactions (furan)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide Phenylpiperazine, 2-chloro-5-(trifluoromethyl)phenyl C₁₉H₁₉ClF₃N₃O 397.82 Electron-withdrawing CF₃ group, moderate lipophilicity
2-(2-((4-Acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide Acetylpiperazine, methoxypyridinone, 3-nitrophenyl C₂₁H₂₅N₅O₆ 443.5 Nitro group enhances electrophilicity; potential metabolic instability
N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide Methylpiperazine, 4-nitrophenyl C₁₄H₂₀N₄O₃ 292.34 Simplified piperazine; nitro group may limit solubility
2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide Thiazolo-pyridazinone, 4-fluorophenyl, pyrrolidine C₂₀H₂₂FN₅O₂S 415.5 Heterocyclic core (thiazolo-pyridazinone); fluorophenyl enhances metabolic stability

Structural Analysis

  • Piperazine Modifications : The target compound’s piperazine is functionalized with a furan-2-carbonyl group, distinguishing it from acetyl () or phenyl () derivatives. The furan’s aromaticity may enhance π-stacking interactions in biological targets, while the carbonyl group could improve hydrogen-bonding capacity compared to methylpiperazine ().
  • Aryl Substituents : The mesityl group in the target compound introduces significant steric hindrance, which may reduce off-target binding but also limit solubility. In contrast, the 3-nitrophenyl () and 4-fluorophenyl () groups balance electronic effects with moderate bulk.
  • Core Heterocycles: The pyridinone core in the target compound is structurally distinct from the thiazolo-pyridazinone in . Pyridinones are associated with improved metabolic stability compared to pyridazinones, which are prone to oxidation .

Physicochemical Properties

  • Solubility : The methoxy and carbonyl groups in the target compound may enhance water solubility relative to CF₃- or nitro-substituted analogs (). However, the mesityl group’s hydrophobicity could counteract this, necessitating formulation optimization.
  • Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP ~3.5 estimated), whereas the target compound’s furan and methoxy groups may reduce logP (~2.8–3.2), improving membrane permeability.

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions to attach the furan-carbonyl-piperazine moiety to the pyridinone core.
  • Acetamide formation via nucleophilic substitution between activated carbonyl intermediates and mesitylamine.
  • Purification using column chromatography or recrystallization to achieve >95% purity .

Challenges:

  • Steric hindrance from the mesityl group requires precise temperature control (60–80°C) and polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Oxidative instability of the 4-oxopyridin-1(4H)-yl group necessitates inert atmospheres (N₂/Ar) during critical steps .

Basic: How is the compound characterized to confirm structural integrity?

Answer:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve overlapping signals from the piperazine and pyridinone moieties .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • X-ray crystallography (if crystalline) for absolute configuration confirmation .

Advanced: How can conflicting solubility data across studies be resolved?

Answer:
Conflicting solubility profiles (e.g., in DMSO vs. aqueous buffers) may arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
  • pH-dependent ionization : Conduct solubility assays at physiological pH (7.4) and acidic/basic conditions to map trends .
  • Co-solvent optimization : Test binary solvent systems (e.g., DMSO:PEG 400) to improve reproducibility .

Advanced: What strategies optimize reaction yields for the furan-carbonyl-piperazine coupling step?

Answer:

  • Catalyst screening : Pd(PPh₃)₄ or CuI for Buchwald-Hartwig-type couplings, achieving 70–85% yields .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >90% purity .
  • In situ IR monitoring : Track carbonyl intermediate formation to halt reactions at optimal conversion .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Kinase inhibition assays : Screen against PI3K/AKT/mTOR pathways using ATP-competitive ELISA .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility-Permeability assays : Caco-2 monolayers to predict oral bioavailability .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., PI3Kγ) using AutoDock Vina to prioritize derivatives .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with cytotoxicity .
  • MD simulations : Assess piperazine ring flexibility and its impact on target engagement over 100-ns trajectories .

Advanced: How to address discrepancies in reported IC₅₀ values across cell lines?

Answer:

  • Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48h vs. 72h) .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
  • Metabolic stability testing : Pre-treat cells with CYP450 inhibitors to isolate compound-specific activity .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the furan moiety .
  • Hydrolytic degradation : Lyophilize and store under desiccation to protect the acetamide bond .
  • Purity monitoring : Re-analyze via HPLC every 6 months; discard if impurities exceed 5% .

Advanced: How to elucidate the mechanism of action when initial target screens are inconclusive?

Answer:

  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment .
  • Metabolomic analysis : LC-MS/MS to track changes in key metabolites (e.g., ATP, NAD+) .

Advanced: How can synthetic byproducts be minimized during scale-up?

Answer:

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by limiting residence time .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
  • In-line analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediate concentrations .

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